molecular formula C8H17ClN2O B1402507 N,4-Dimethyl-4-piperidinecarboxamide hydrochloride CAS No. 1361115-91-4

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1402507
CAS No.: 1361115-91-4
M. Wt: 192.68 g/mol
InChI Key: OWCMSMCNAMXXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the molecular formula C8H16N2O·ClH and a molecular weight of 192.69 g/mol . It is a solid substance that is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is not provided in the search results. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This compound is primarily used for research and not intended for human or veterinary use, so its mechanism of action may not be well-studied.

Safety and Hazards

The compound is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride typically involves the reaction of 4-piperidone with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various research contexts .

Properties

IUPAC Name

N,4-dimethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)3-5-10-6-4-8;/h10H,3-6H2,1-2H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCMSMCNAMXXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.